molecular formula C17H20N2O2S2 B6541059 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1060193-18-1

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No. B6541059
CAS RN: 1060193-18-1
M. Wt: 348.5 g/mol
InChI Key: GWCCSDPBMHJNLP-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide has been studied extensively in scientific research due to its wide range of biological activities. It has been found to possess antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. It has been used in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been used in the study of neuronal plasticity and synaptic transmission.

Mechanism of Action

The exact mechanism of action of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is still not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory mediators. Its anti-diabetic and anti-cancer properties are believed to be due to its ability to modulate the activity of various enzymes involved in the metabolism of glucose and other molecules.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and other molecules. Furthermore, it has been found to possess anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound. It is also a colorless liquid, making it easy to work with. Additionally, its wide range of biological activities makes it useful for a variety of research applications. However, its use in laboratory experiments is limited by its low solubility in water and its toxicity.

Future Directions

The potential applications of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide are still being explored. It has been suggested that it could be used in the treatment of various diseases, including cancer, diabetes, inflammation, and microbial and viral infections. It could also be used in the study of neuronal plasticity and synaptic transmission. Additionally, its antioxidant and anti-inflammatory properties could be explored further for potential therapeutic use. Furthermore, its ability to modulate the activity of various enzymes involved in the metabolism of glucose and other molecules could be investigated for potential therapeutic use. Finally, its low solubility in water and its toxicity could be further explored to develop more effective delivery systems.

Synthesis Methods

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide can be synthesized by a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ullmann reaction. In all of these methods, the starting materials are thiophene, cyclopentanone, and ethylenediamine. The Knoevenagel condensation is the most commonly used method and involves the reaction of thiophene and cyclopentanone with ethylenediamine in the presence of a base such as sodium hydroxide. The Biginelli reaction involves the reaction of thiophene, cyclopentanone, and ethylenediamine in the presence of an acid such as sulfuric acid. The Ullmann reaction involves the reaction of thiophene and ethylenediamine in the presence of a copper catalyst.

properties

IUPAC Name

N'-[(1-thiophen-2-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-15(18-11-13-5-3-9-22-13)16(21)19-12-17(7-1-2-8-17)14-6-4-10-23-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCCSDPBMHJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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